molecular formula C14H13N3O2 B3017260 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 416885-42-2

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3017260
CAS No.: 416885-42-2
M. Wt: 255.277
InChI Key: HPLLSERLIHRSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 416885-42-2, molecular formula: C₁₄H₁₃N₃O₂, molecular weight: 255.27) is a tetrahydroisoquinoline derivative featuring a 5-nitro-substituted pyridine ring at the 2-position of the isoquinoline scaffold . It is commercially available with 95% purity, primarily for research applications . While its specific pharmacological properties remain underexplored in the provided evidence, structural analogs and related tetrahydroisoquinoline derivatives demonstrate diverse biological activities, including receptor modulation, neurotoxicity, and enzyme inhibition.

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-17(19)13-5-6-14(15-9-13)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLSERLIHRSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319940
Record name 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

416885-42-2
Record name 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate β-phenylethylamine with an aldehyde.

    Nitration of Pyridine: The nitropyridine moiety can be synthesized by nitration of pyridine derivatives using nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitropyridine with the tetrahydroisoquinoline core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Conversion to 2-(5-Aminopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds similar to 2-(5-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibit promising biological activities. This compound has been studied for its potential as an:

  • Anticancer Agent : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Agent : The structure suggests potential interactions with neuroreceptors, indicating possible benefits in treating neurodegenerative diseases.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19). Such inhibition can significantly affect drug metabolism and efficacy:

  • CYP1A2 Inhibitor : Implications for drug-drug interactions in polypharmacy scenarios.
  • CYP2C19 Inhibitor : Potential effects on the metabolism of widely used medications like clopidogrel.

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound makes it an excellent candidate for SAR studies aimed at optimizing pharmacological properties:

  • Modification of Substituents : Researchers can explore variations in the nitropyridine group to enhance activity or reduce toxicity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotective EffectsShowed reduced neurotoxicity in models of oxidative stress; potential for Alzheimer's treatment.
Study CEnzyme InteractionIdentified as a moderate inhibitor of CYP1A2; implications for metabolic pathways in clinical settings.

Mechanism of Action

The mechanism of action of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The nitropyridine moiety can participate in electron transfer processes, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The tetrahydroisoquinoline (THIQ) scaffold is a common feature among analogs, but substituents and ring systems critically influence activity:

Compound Core Structure Key Substituents Molecular Weight Biological Activity/Notes References
2-(5-Nitropyridin-2-yl)-THIQ THIQ + 5-nitropyridin-2-yl Nitro group on pyridine 255.27 Underexplored; potential electrophilicity
5-Nitro-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline Nitro group at position 5 178.19 Not reported; structural isomer of THIQ
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ THIQ + aryl/methoxy groups Dimethylaminophenyl, 6,7-dimethoxy N/A Analgesic, anti-inflammatory
2-(3-Piperidyl)-6,7-dimethoxy-THIQ THIQ + piperidyl/methoxy 3-Piperidyl, 6,7-dimethoxy N/A Bradycardic agent (half potency of Zatebradine)
N-Methyl-THIQ THIQ + methyl group N-methylation 133.18 Neurotoxic via MAO oxidation to isoquinolinium ion

Key Observations :

  • Ring System Differences: Tetrahydroquinoline derivatives (e.g., 5-nitro-THQ) lack the fused benzene ring of THIQ, reducing structural rigidity and possibly altering receptor binding .
Neurotoxicity and Blood-Brain Barrier (BBB) Penetration
  • TIQ and 1MeTIQ: Both 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ) rapidly cross the BBB, accumulating in the brain and implicating them in Parkinson’s disease pathogenesis . Their metabolism involves hydroxylation and N-methylation, producing neurotoxic isoquinolinium ions via monoamine oxidase (MAO) .
  • 2-(5-Nitropyridin-2-yl)-THIQ: The nitro group may reduce BBB penetration due to increased polarity, though this requires empirical validation.
Receptor Modulation and Enzyme Targets
  • PPARγ Partial Agonists : 6,7-Dimethoxy-THIQ derivatives with acidic substituents (e.g., tetrazole) act as selective peroxisome proliferator-activated receptor γ (PPARγ) agonists, demonstrating antidiabetic effects . The nitro group in 2-(5-nitropyridin-2-yl)-THIQ could interfere with receptor binding due to steric or electronic effects.
  • σ2 Receptor Ligands : Fluorinated THIQ derivatives (e.g., RM273) with indole/azaindole substituents show affinity for σ2 receptors, useful in tumor imaging . Nitro-substituted analogs may exhibit distinct electronic profiles affecting receptor interaction.
Cardiovascular and Anti-Inflammatory Effects
  • Bradycardic Agents : 2-(3-Piperidyl)-6,7-dimethoxy-THIQ derivatives exhibit potent bradycardic activity, dependent on methoxy groups at positions 6/7 . The absence of methoxy groups in 2-(5-nitropyridin-2-yl)-THIQ suggests divergent cardiovascular effects.
  • Anti-Inflammatory Analgesics: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride showed efficacy in thermal and chemical pain models, highlighting the role of aryl and methoxy groups .

Physicochemical and Metabolic Properties

  • Metabolic Stability : N-Methyl-THIQ derivatives are prone to MAO-mediated oxidation, generating neurotoxic metabolites . The nitro group may redirect metabolism toward nitroreduction or conjugation pathways, altering toxicity profiles.

Biological Activity

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by its unique structure that combines a tetrahydroisoquinoline core with a nitropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumoral, and neuroprotective effects.

  • Molecular Formula : C₁₄H₁₃N₃O₂
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 416885-42-2
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 467.5±45.0 °C at 760 mmHg
  • Flash Point : 236.5±28.7 °C

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • The nitropyridine moiety can participate in electron transfer processes.
  • The tetrahydroisoquinoline core is capable of interacting with hydrophobic pockets in proteins, influencing neurotransmitter receptors and enzymes involved in neurological pathways .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism generally involves the reduction of nitro groups to form reactive intermediates that bind covalently to DNA, leading to cell death . Studies have shown that derivatives of nitropyridine exhibit significant antimicrobial activity against various pathogens. For instance:

  • 5-Nitrophenantroline has demonstrated an MIC value of 0.78 μM against Mycobacterium tuberculosis, indicating the importance of the nitro group in enhancing antitubercular activity .

Antitumoral Activity

The antitumoral potential of compounds like this compound is linked to their ability to target hypoxic tumor environments. Nitro aromatic compounds can act as prodrugs that become activated under low oxygen conditions, which is characteristic of many tumors . Research indicates that the presence of a nitro group significantly enhances the anticancer efficacy of certain derivatives by modulating intracellular mechanisms involved in apoptosis and cell proliferation.

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of tetrahydroisoquinoline derivatives. For example:

  • In a study involving MPTP-induced neurotoxicity in rats, pretreatment with derivatives like 1-methyl-tetrahydroisoquinoline showed significant inhibition of dopaminergic cell death by reducing oxidative stress markers . This suggests that similar derivatives may offer protective effects against neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
PMC9230682Demonstrated antimicrobial activity of nitro derivatives against M. tuberculosis with specific focus on the role of the nitro group .
PubMed 25633935Explored neuroprotective effects of tetrahydroisoquinoline derivatives against MPTP toxicity, highlighting their potential in treating Parkinson's disease .
MDPI ArticleInvestigated the structural activity relationship (SAR) of nitro-containing compounds and their enhanced biological activities due to specific functional groups .

Q & A

Basic: What synthetic methodologies are validated for preparing 2-(5-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives?

Answer:
A common approach involves Ugi-type multicomponent reactions or electrooxidative dehydrogenation of tetrahydroisoquinoline scaffolds. For example, IBX-mediated oxidative Ugi reactions enable simultaneous N- and C1-functionalization using carboxylic acids, isonitriles, and tetrahydroisoquinoline precursors, achieving yields up to 85% . Electrooxidative pathways (e.g., using TEMPO and 2 kV DC voltage) selectively dehydrogenate tetrahydroisoquinolines to generate dihydroisoquinoline intermediates, critical for further nitropyridinyl substitutions .

Basic: How are aminoacetylenic tetrahydroisoquinoline derivatives characterized post-synthesis?

Answer:
Key characterization steps include:

  • Elemental analysis (e.g., ZI-3: C 80.62%, H 8.05%, N 10.45%) .
  • Spectral profiling : 1H-NMR^{1}\text{H-NMR} for substituent position verification and IR for functional group identification (e.g., alkyne stretches at ~2100 cm1^{-1}) .
  • Chromatographic purity : Flash column chromatography (e.g., silica gel 60 Å, 230–400 mesh) ensures >90% purity .

Advanced: What experimental challenges arise in achieving selective semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline?

Answer:
The proximity of oxidation potentials (e.g., +1.01 V vs. NHE for two-proton dehydrogenation vs. +1.15 V for four-proton oxidation) complicates selectivity. Strategies include:

  • Photocatalytic systems : Noble metal-free MoS2_2/ZnIn2_2S4_4 nanocomposites enable acceptorless dehydrogenation via controlled hole-electron pair generation .
  • Electrochemical optimization : Adjusting DC voltage (e.g., 2 kV) and mediators (TEMPO) to stabilize radical intermediates .

Advanced: How do structural modifications influence dual PPARγ agonist and PTP-1B inhibitory activities in tetrahydroisoquinoline derivatives?

Answer:
Derivatives with 2-acyl substituents (e.g., hexadienoyl groups) enhance PPARγ/α binding via hydrophobic interactions, while 3-carboxylic acid moieties enable PTP-1B inhibition through active-site coordination. For example, compound 14 showed EC50_{50} values of 0.2 µM (PPARγ) and 1.1 µM (PTP-1B), with structural dynamics validated by molecular docking .

Basic: What spectroscopic techniques are critical for confirming nitro-group positioning in nitropyridinyl-tetrahydroisoquinoline hybrids?

Answer:

  • 13C-NMR^{13}\text{C-NMR} : Nitro groups induce deshielding (~125–135 ppm for aromatic carbons adjacent to NO2_2) .
  • High-resolution MS : Exact mass analysis (e.g., [M+H]+^+ for C14_{14}H14_{14}N2_2O2_2: 242.1056) confirms molecular formula .
  • X-ray crystallography : Resolves regiochemistry in crystalline derivatives (e.g., 2-iodophenyl-substituted analogs) .

Advanced: Why do certain 2-nitroaryl-tetrahydroisoquinolines exhibit bioreductive selectivity for NQO1 over E. coli nitroreductase?

Answer:
Electron-withdrawing substituents (e.g., 3,5-dinitropyridinyl) enhance NQO1 affinity due to compatibility with the enzyme’s hydrophobic active site. For example, compound 12 showed 12-fold higher NQO1 activity (kcat_{\text{cat}}/Km_\text{m} = 4.7 × 103^3 M1^{-1}s1^{-1}) compared to E. coli nitroreductase, attributed to steric constraints in the bacterial enzyme’s binding pocket .

Basic: What protocols ensure high diastereomeric purity in tetrahydroisoquinoline-based acrylamide derivatives?

Answer:

  • Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
  • Diastereoselective synthesis : (E)-3-(4-Iodophenyl)-N-butylacrylamide derivatives achieve >95% de via steric control during alkylation .

Advanced: How can dopamine D3 receptor selectivity be optimized in tetrahydroisoquinoline ligands?

Answer:

  • Arylamide elongation : Increasing the spacer length (e.g., butyl vs. propyl) improves D3 selectivity (e.g., compound 51 : Ki_\text{i}(D3) = 12 nM, 123-fold selectivity over D2) .
  • Substituent electronics : Electron-deficient aryl groups (e.g., 4-iodophenyl) reduce off-target binding to σ receptors .

Advanced: What contradictions exist in the neurotoxic vs. neuroprotective roles of tetrahydroisoquinoline derivatives?

Answer:

  • Neurotoxicity : N-methyl-1,2,3,4-tetrahydroisoquinoline generates neurotoxic isoquinolinium ions via MAO-B oxidation .
  • Neuroprotection : 6,7-Dimethoxy derivatives (e.g., 18g) scavenge ROS via catechol-like redox cycling, as shown in SH-SY5Y neuronal models . Mechanistic duality requires in vivo metabolite tracking (e.g., LC-MS/MS) .

Basic: What safety protocols are recommended for handling benzyl-protected tetrahydroisoquinoline intermediates?

Answer:

  • Debenzylation : Use phosgene or triphosgene (BTC) in anhydrous CH2_2Cl2_2 under N2_2, followed by neutralization with NaHCO3_3 .
  • PPE : Nitrile gloves and fume hoods are mandatory due to genotoxic risks (e.g., benzyl chloride byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.